molecular formula C17H16ClN3O4S B3937457 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide

Cat. No. B3937457
M. Wt: 393.8 g/mol
InChI Key: BQLQZCBLTPCLFQ-UHFFFAOYSA-N
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Description

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, also known as CNPTI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNPTI is a thiol-based inhibitor that has been found to exhibit promising results in inhibiting the activity of enzymes that are involved in various physiological and biochemical processes.

Scientific Research Applications

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is in the field of cancer research. N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been found to exhibit potent anti-cancer activity by inhibiting the activity of enzymes that are involved in cancer cell proliferation and survival. N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide involves the inhibition of enzymes that are involved in various physiological and biochemical processes. N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is a thiol-based inhibitor that binds to the active site of enzymes, thereby inhibiting their activity. N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
Biochemical and physiological effects:
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been found to exhibit various biochemical and physiological effects. N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been found to inhibit the activity of enzymes that are involved in cancer cell proliferation and survival, making it a potential candidate for the treatment of cancer. N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has several advantages for lab experiments. It is a relatively straightforward compound to synthesize, and its inhibitory activity against various enzymes can be easily measured. However, N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide also has some limitations for lab experiments. Its solubility in aqueous solutions is limited, making it challenging to use in some assays. Additionally, N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide can exhibit some non-specific binding to proteins, which can affect the accuracy of some assays.

Future Directions

There are several future directions for the study of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide. One potential direction is the further study of its anti-cancer activity. N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has shown promising results in inhibiting the activity of enzymes that are involved in cancer cell proliferation and survival, and further studies could lead to the development of novel cancer therapies. Another potential direction is the study of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide's potential applications in the treatment of neurodegenerative disorders. N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been found to exhibit neuroprotective activity, and further studies could lead to the development of novel treatments for these disorders. Additionally, further studies could be conducted to improve the solubility and specificity of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide in lab experiments.

properties

IUPAC Name

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)20-17(26)19-15-7-6-12(21(23)24)9-14(15)18/h3-10H,1-2H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLQZCBLTPCLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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